An In-depth Technical Guide on the Core Aspects of YM-1
An In-depth Technical Guide on the Core Aspects of YM-1
This technical guide provides a comprehensive overview of two distinct entities referred to as "YM-1": a synthetic small molecule inhibitor of Heat Shock Protein 70 (Hsp70) and a rodent-specific chitinase-like protein (Ym1/Chil3) involved in the immune response. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their respective mechanisms of action, quantitative data from key experiments, and relevant experimental protocols.
Part 1: YM-1, the Small Molecule Hsp70 Inhibitor
Introduction
YM-1 (also known as YM-01) is a synthetic, cell-permeable rhodacyanine derivative that functions as an allosteric modulator of Heat Shock Protein 70 (Hsp70).[1][2] It is an analog of MKT-077 with improved stability and solubility.[3][4] YM-1 has garnered significant interest for its potential therapeutic applications in oncology and neurodegenerative diseases due to its ability to induce the degradation of key cellular proteins.[1][5][6]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 409086-68-6 | [1][5] |
| Molecular Formula | C₂₀H₂₀ClN₃OS₂ | [1][5] |
| Molecular Weight | 417.97 g/mol | [1][5] |
| Alternative Names | YM-01, Hsp70 Activator, Hsp70 Chemical Co-Chaperone | [1][4][5] |
| IUPAC Name | 2-((Z)-((E)-3-Ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride | [5] |
Mechanism of Action
YM-1 acts as an allosteric modulator of Hsp70. It binds to the nucleotide-binding domain (NBD) of Hsp70 when it is in the ADP-bound state.[5] This binding stabilizes the ADP-bound conformation of Hsp70, which has a high affinity for its client proteins. By inhibiting the ATP/ADP turnover, YM-1 effectively traps Hsp70 in this high-affinity state, promoting the binding of Hsp70 to its unfolded or misfolded client proteins.[5][7] This enhanced interaction facilitates the ubiquitination of the client proteins, primarily through the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein), leading to their subsequent degradation by the proteasome.[7][8]
Caption: Mechanism of action of the small molecule YM-1.
Quantitative Data
| Target/Assay | Cell Line | IC₅₀/EC₅₀ | Reference |
| Hsp70 Binding (Competitive ELISA) | - | IC₅₀: 3.2 ± 0.23 μM | [9] |
| Hsp70-Bag3 Interaction | - | IC₅₀: 4.8 μM | [7] |
| Tau Reduction | Tau-overexpressing HeLa cells, Neuroblastoma cells, Primary neurons from rTg4510 mice | EC₅₀: Low micromolar | [1] |
| Anti-cancer Activity | Various cancer cell lines | EC₅₀: Low micromolar | [1] |
| TT cells (Medullary Thyroid Carcinoma) | TT | IC₅₀: Not significantly different from MKT-077 | [10] |
| MZ-CRC-1 cells (Medullary Thyroid Carcinoma) | MZ-CRC-1 | IC₅₀: Not significantly more effective than MKT-077 | [10] |
| Model Organism | Disease Model | Treatment | Outcome | Reference |
| Drosophila | Spinobulbar Muscular Atrophy (polyQ AR) | 1 mM YM-1 in food | Rescues polyQ toxicity | [4] |
Experimental Protocols
This protocol is a general guideline for assessing the effect of YM-1 on cancer cell viability.
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Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of YM-1 in complete growth medium. Remove the medium from the wells and add 100 µL of the YM-1 dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix gently by pipetting to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the YM-1 concentration to determine the EC₅₀ value.
This protocol outlines the steps to investigate the effect of YM-1 on the protein levels of BRD4.
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Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of YM-1 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).
Caption: Workflow for assessing YM-1 induced BRD4 degradation.
Part 2: YM1, the Rodent Chitinase-like Protein
Introduction
Ym1, also known as Chitinase-like protein 3 (Chil3), is a member of the chitinase-like protein family found specifically in rodents, with no known human ortholog.[11] It is often used as a marker for alternatively activated macrophages (M2 macrophages).[11] Ym1 plays a significant role in type 2 immune responses and has been implicated in various inflammatory conditions, including allergic airway inflammation and parasitic infections.[11]
Biological Role and Expression
Ym1 is primarily produced by macrophages and neutrophils.[11] Its expression is induced by type 2 cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[11] Ym1 has been shown to have chemotactic properties for eosinophils and is involved in the regulation of inflammatory responses.[11] Under certain pathological conditions, Ym1 can form crystals, which are believed to have pro-inflammatory effects.[11]
Signaling and Regulatory Pathways
The expression of Ym1 is tightly regulated by cytokine signaling pathways. The IL-4/IL-13 signaling cascade, acting through the STAT6 transcription factor, is a major driver of Ym1 expression in macrophages.[11] The functional consequences of Ym1 expression are still under investigation, but it is known to influence the recruitment of immune cells and modulate the inflammatory microenvironment. One proposed mechanism involves its interaction with the Epidermal Growth Factor Receptor (EGFR), which can affect the differentiation of neural stem cells.[11]
Caption: IL-4/IL-13 signaling pathway leading to Ym1 expression.
Experimental Protocols
This protocol can be used to assess the chemotactic effect of recombinant Ym1 protein on eosinophils.
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Eosinophil Isolation: Isolate eosinophils from the bone marrow or peripheral blood of mice using standard immunomagnetic separation techniques.
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Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
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Treatment: Add different concentrations of recombinant Ym1 protein to the lower wells of the chamber. Use a known chemoattractant (e.g., eotaxin) as a positive control and medium alone as a negative control.
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Cell Migration: Add the isolated eosinophils to the upper wells of the chamber. Incubate for 1-3 hours at 37°C.
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Quantification: Count the number of eosinophils that have migrated to the lower chamber using a microscope or a cell counter.
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Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in the presence of Ym1 compared to the negative control.
This protocol describes a model to study the role of Ym1 in an in vivo setting.
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Sensitization: Sensitize wild-type and Ym1-deficient mice by intraperitoneal injection of an allergen (e.g., ovalbumin (OVA)) emulsified in alum on days 0 and 14.
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Challenge: Challenge the mice with the same allergen via intranasal or aerosol administration on days 24, 25, and 26.
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Analysis (48 hours after the last challenge):
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Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.
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Lung Histology: Perfuse the lungs and fix them in formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
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Cytokine Measurement: Measure the levels of type 2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
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Data Comparison: Compare the inflammatory parameters between wild-type and Ym1-deficient mice to determine the role of Ym1 in the allergic response.
This guide provides a foundational understanding of the two distinct "YM-1" entities. Further research into the specific quantitative effects of the small molecule YM-1 in a broader range of cancer models and more detailed elucidation of the in vivo functions of the Ym1 protein will be crucial for advancing their potential therapeutic and biological applications.
References
- 1. YM-01 | HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Small Molecule Modulators of Hsp70 and Hsp40 Chaperones as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Initial Evaluation of YM-08, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
